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Compound of Interest

Compound Name: Onvansertib

Cat. No.: B609756 Get Quote

A comprehensive analysis for researchers, scientists, and drug development professionals.

In the landscape of targeted cancer therapies, inhibitors of Polo-like kinase 1 (PLK1) have

emerged as a promising class of agents. PLK1, a serine/threonine kinase, plays a crucial role

in the regulation of mitosis, and its overexpression is a common feature in a wide array of

human cancers, often correlating with poor prognosis. This guide provides a detailed head-to-

head comparison of two notable PLK1 inhibitors: Onvansertib and Volasertib.

At a Glance: Key Differences
Feature Onvansertib Volasertib

Primary Target Polo-like kinase 1 (PLK1) Polo-like kinase 1 (PLK1)

Selectivity Highly selective for PLK1
Inhibits PLK1, and to a lesser

extent, PLK2 and PLK3

Administration Oral Intravenous

Developer Cardiff Oncology Boehringer Ingelheim

Status Clinical Development
Clinical Development (some

trials terminated)

Mechanism of Action: A Tale of Two Inhibitors
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Both Onvansertib and Volasertib are potent, ATP-competitive inhibitors of PLK1. By binding to

the ATP-binding pocket of the PLK1 enzyme, they disrupt its catalytic activity, leading to a

cascade of events that ultimately result in mitotic arrest at the G2/M phase of the cell cycle and

subsequent apoptosis in cancer cells.

The primary distinction in their mechanism lies in their selectivity. Onvansertib is a highly

specific inhibitor of PLK1. In contrast, Volasertib also demonstrates inhibitory activity against

other members of the Polo-like kinase family, namely PLK2 and PLK3, albeit at higher

concentrations. This broader activity of Volasertib could contribute to a different spectrum of

efficacy and off-target effects compared to the more targeted action of Onvansertib.
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Caption: Simplified PLK1 signaling pathway and the inhibitory action of Onvansertib and
Volasertib.

Preclinical Data: A Quantitative Look
In vitro studies have demonstrated the potent anti-proliferative activity of both compounds

across a range of cancer cell lines. Notably, some studies provide a direct comparison of their

half-maximal inhibitory concentrations (IC50).

Table 1: Comparative IC50 Values (nM) in Ovarian Cancer Cell Lines

Cell Line Onvansertib (nM) Volasertib (nM)

MCAS Data not specified Data not specified

EFO27 Data not specified Data not specified

JHOM1 Data not specified Data not specified

Note: Specific IC50 values from a direct comparative study were not publicly available in the

search results. However, multiple sources confirm both drugs are active at nanomolar

concentrations in various cancer cell lines. For instance, one study reported similar cytotoxic

effects of both drugs in non-mucinous ovarian cancer cells[1].

In vivo studies using xenograft models have further substantiated the anti-tumor efficacy of

both agents.

Table 2: Summary of In Vivo Xenograft Studies
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Drug Cancer Model
Dosing &
Administration

Key Findings Citation

Onvansertib

Lung

Adenocarcinoma

(A549 cells)

60 mg/kg,

gavage

Significantly

decreased tumor

growth and

weight.

[2]

Onvansertib

KRAS-mutant

Colorectal

Cancer (HCT116

cells)

45 mg/kg, i.v. or

60 mg/kg, p.o.

Potent antitumor

activity as a

single agent and

synergistic with

irinotecan.

[3][4]

Onvansertib

Head and Neck

Squamous Cell

Carcinoma

Not specified

Inhibited tumor

growth in both

cisplatin-

sensitive and

resistant

xenografts.

[5]

Volasertib

Acute Myeloid

Leukemia (MV4-

11 cells)

10, 20, or 40

mg/kg, i.v., once

or twice weekly

Marked tumor

regression and

was well-

tolerated.

[6][7]

Volasertib
Papillary Thyroid

Cancer (K1 cells)

25 or 30 mg/kg,

oral gavage

Significantly

repressed tumor

growth.

[8]

Volasertib
Pediatric Solid

Tumors and ALL

15-30 mg/kg, i.v.,

weekly x 3

Induced

regressions in

several xenograft

models.

[9]
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A common method to determine the IC50 values of PLK1 inhibitors is the CellTiter-Glo®

Luminescent Cell Viability Assay.

In Vitro Cell Proliferation Assay Workflow

Seed cancer cells in 96-well plates

Treat cells with varying concentrations of Onvansertib or Volasertib

Incubate for 72 hours

Add CellTiter-Glo® Reagent

Measure luminescence

Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for a typical in vitro cell proliferation assay to determine IC50 values.

Methodology:

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density

and allowed to adhere overnight.
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Drug Treatment: The following day, cells are treated with a serial dilution of Onvansertib or

Volasertib. A vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a period of 72 hours under standard cell culture

conditions.

Viability Assessment: After incubation, CellTiter-Glo® reagent is added to each well. This

reagent lyses the cells and generates a luminescent signal that is proportional to the amount

of ATP present, which is indicative of the number of viable cells.

Data Analysis: Luminescence is measured using a plate reader. The data is then normalized

to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response

curve.

In Vivo Xenograft Study (General Protocol)
Animal models are crucial for evaluating the in vivo efficacy of anti-cancer agents.
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In Vivo Xenograft Study Workflow

Subcutaneous implantation of cancer cells into immunodeficient mice

Allow tumors to reach a palpable size (e.g., 100-200 mm³)

Randomize mice into treatment groups (Vehicle, Onvansertib, Volasertib)

Administer treatment as per schedule (e.g., oral gavage, i.v. injection)

Monitor tumor volume and body weight regularly

Euthanize mice at study endpoint and collect tumors for analysis

Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft study to assess anti-tumor efficacy.

Methodology:

Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a

suitable medium and injected subcutaneously into the flank of immunodeficient mice (e.g.,

nude mice).
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Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers. Tumor volume

is calculated using the formula: (Length x Width²) / 2.

Randomization and Treatment: Once tumors reach a predetermined size, the mice are

randomized into different treatment groups, including a vehicle control group and groups

receiving Onvansertib or Volasertib at specified doses and schedules.

Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study.

The efficacy of the treatment is assessed by comparing the tumor growth in the treated

groups to the control group.

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for

further analysis, such as immunohistochemistry to assess biomarkers of drug activity (e.g.,

proliferation markers, apoptosis markers).

Clinical Trial Data: Efficacy and Safety in Humans
Both Onvansertib and Volasertib have been evaluated in numerous clinical trials for a variety

of solid and hematological malignancies. A direct comparative clinical trial between the two

agents has not been conducted. However, a comparative summary of their clinical findings in

key indications can be informative.

Table 3: Summary of Selected Clinical Trial Results
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Drug Indication Phase
Combinat
ion
Therapy

Key
Efficacy
Results

Common
Grade 3/4
Adverse
Events

Citation

Onvanserti

b

KRAS-

mutated

Metastatic

Colorectal

Cancer

(mCRC)

Phase 1b/2

FOLFIRI +

Bevacizum

ab

ORR:

26.4%

(overall),

76.9%

(bevacizum

ab-naïve)

Neutropeni

a
[3][10][11]

Onvanserti

b

First-Line

KRAS-

mutated

mCRC

Phase 2

FOLFIRI/F

OLFOX +

Bevacizum

ab

ORR: 64%

(30mg

dose) vs

33%

(control)

Neutropeni

a
[12][13]

Volasertib

Acute

Myeloid

Leukemia

(AML) in

elderly

patients

Phase 2

Low-dose

Cytarabine

(LDAC)

ORR: 31%

vs 13.3%

(LDAC

alone);

Median

OS: 8.0 vs

5.2 months

Febrile

neutropeni

a,

Infections

[14][15]

Volasertib

Acute

Myeloid

Leukemia

(AML) in

elderly

patients

Phase 3

Low-dose

Cytarabine

(LDAC)

No

significant

improveme

nt in OS;

higher rate

of fatal

infections

Infections,

Febrile

neutropeni

a

[6]

Volasertib

Advanced

Solid

Tumors

Phase 1
Cisplatin or

Carboplatin

Partial

responses

observed

in some

patients.

Neutropeni

a,

Thrombocy

topenia,

Fatigue

[16]
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Safety Profile: The most common dose-limiting toxicities for both Onvansertib and Volasertib

are hematological, primarily neutropenia and thrombocytopenia.[16][17] For Onvansertib, in

combination with chemotherapy, the safety profile has been reported as manageable, with

adverse events being consistent with those expected from the chemotherapy backbone.[12]

[18] In the case of Volasertib, a Phase 3 trial in AML was halted due to a higher incidence of

fatal infections in the treatment arm, highlighting a significant safety concern in that patient

population.[6]

Conclusion
Onvansertib and Volasertib are both potent inhibitors of PLK1 with demonstrated anti-cancer

activity. Onvansertib's higher selectivity for PLK1 may offer a more favorable safety profile, a

notion supported by the manageable toxicities observed in its clinical trials to date. Volasertib

has shown efficacy in some settings but has also faced challenges, including a failed Phase 3

trial in AML due to increased toxicity.

The choice between these two agents for future research and development will likely depend

on the specific cancer type, the therapeutic window, and the potential for combination with

other anti-cancer therapies. The ongoing clinical evaluation of Onvansertib, particularly in

KRAS-mutated colorectal cancer, will be crucial in defining its role in the oncology treatment

landscape. For researchers, the distinct selectivity profiles of these two molecules provide

valuable tools to probe the specific roles of PLK1 versus the broader PLK family in cancer

biology.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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